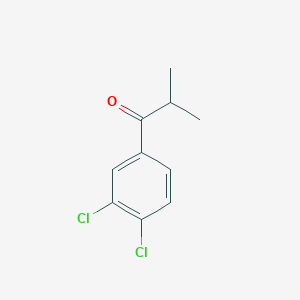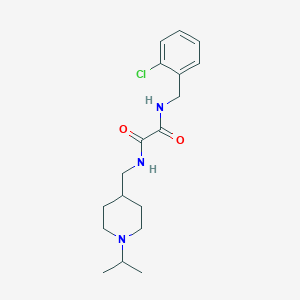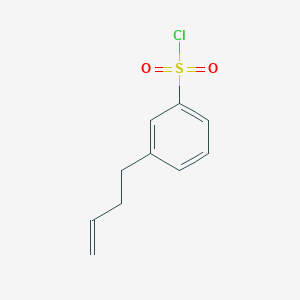
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is structurally related to various dichlorophenyl-containing compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. These compounds often exhibit interesting antibacterial properties, non-linear optical characteristics, and molecular structures that have been extensively analyzed using various spectroscopic and computational methods.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of dichloroacetophenone with other aromatic aldehydes or ketones in the presence of suitable catalysts and conditions. For instance, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one was synthesized using 2,4-dichloroacetophenone and an appropriate aldehyde in ethanol . Similarly, other compounds such as 1-(2',4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones were synthesized through the Baker-Venkatraman transformation . These methods highlight the versatility of dichlorophenyl compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed through various techniques, including X-ray diffraction (XRD) and spectroscopic methods like FT-IR, NMR, and mass spectrometry. For example, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using XRD, revealing that it crystallizes in the monoclinic system . The molecular geometry and vibrational wavenumbers of related compounds have also been computed using density functional theory (DFT) methods, which are in agreement with experimental data .
Chemical Reactions Analysis
The dichlorophenyl compounds participate in various chemical reactions, including Michael addition and Baker-Venkatraman transformation, to yield novel structures with potential biological activity . The reactivity of these molecules can be attributed to the presence of functional groups like carbonyl, which can interact with nucleophiles or undergo further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorophenyl compounds have been characterized by their spectroscopic signatures, crystallographic parameters, and computational studies. The vibrational spectra provide insights into the functional groups present, while the crystallographic studies reveal the spatial arrangement of atoms within the crystal lattice . Theoretical calculations, including NBO, HOMO-LUMO, and MEP analyses, have been used to understand the stability, charge transfer, and reactive sites within the molecules . Additionally, the non-linear optical properties and hyperpolarizabilities of these compounds suggest their potential in material science applications .
Applications De Recherche Scientifique
Antibacterial Properties
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has shown potent antibacterial properties. A study describes a compound designed to act as a pro-drug, releasing a lethal species specifically within anaerobic bacterial cells. This compound has been synthesized and tested for its biological activity, showing promise as an antibacterial agent (Dickens et al., 1991).
Chemistry and Synthesis
The compound has been utilized in phenanthrene synthesis, demonstrating its role in [4+2] benzannulation reactions between alkyne and biaryl or 2-alkenylphenyl Grignard reagents. This process, facilitated by iron catalysis, tolerates sensitive functional groups and is efficient at room temperature (Matsumoto et al., 2011).
A study on transferred nuclear Overhauser effects revealed insights into the conformation of 1-(3,4-dichlorophenyl)-2-aminopropane when bound to phenylethanolamine N-methyltransferase. This research contributes to understanding the molecular interactions and structural dynamics in biochemical systems (Grunewald et al., 1992).
Photoinitiation in Polymer Science
The compound has been investigated for its role in photoinitiation, particularly in ultraviolet-curable pigmented coatings. Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties showcases its potential in the field of polymer science and materials engineering (Angiolini et al., 1997).
Structural Analysis
Studies have also been conducted on the structural and volumetric properties of related chloroalkanes, which are crucial for understanding the behavior of these compounds in different physical states and environments. These studies contribute to the broader knowledge of molecular interactions and structural properties in chemistry (Guerrero et al., 2012).
Mécanisme D'action
Target of Action
The compound “1-(3,4-Dichlorophenyl)-2-methylpropan-1-one” is structurally similar to the compound “3-(3,4-Dichlorophenyl)-1,1-dimethylurea” (also known as DCMU), which is a well-known inhibitor of photosynthesis . The primary target of DCMU is the Photosystem II (PSII) in the thylakoid membrane of chloroplasts . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
The compound “1-(3,4-Dichlorophenyl)-2-methylpropan-1-one” likely interacts with its targets in a similar manner to DCMU. DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone . This disruption of the electron transport chain prevents the conversion of light energy into chemical energy, effectively halting the process of photosynthesis .
Biochemical Pathways
The inhibition of photosynthesis by “1-(3,4-Dichlorophenyl)-2-methylpropan-1-one” would affect several biochemical pathways. The most direct impact would be on the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy in the form of ATP and NADPH . These molecules are essential for the light-independent reactions (Calvin cycle), where carbon dioxide is fixed into glucose. Therefore, the inhibition of photosynthesis would have downstream effects on the production of glucose and other organic compounds in the plant .
Pharmacokinetics
Based on its structural similarity to dcmu, it can be inferred that it may have low aqueous solubility and low volatility . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems, potentially affecting its bioavailability .
Result of Action
The primary result of the action of “1-(3,4-Dichlorophenyl)-2-methylpropan-1-one” would be the inhibition of photosynthesis. This would lead to a decrease in the production of glucose and other organic compounds, affecting the growth and development of the plant . At the cellular level, the disruption of the electron transport chain could lead to the production of reactive oxygen species, causing oxidative stress and potential cell damage .
Action Environment
The action, efficacy, and stability of “1-(3,4-Dichlorophenyl)-2-methylpropan-1-one” could be influenced by various environmental factors. For instance, its efficacy as a photosynthesis inhibitor would be affected by light intensity and wavelength, as these factors influence the rate of photosynthesis . Additionally, environmental conditions such as temperature, pH, and soil composition could affect its stability and bioavailability .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECHQYGTSAESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)


![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)
![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)
![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)